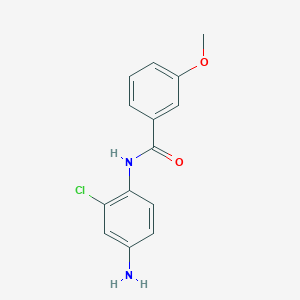

N-(4-Amino-2-chlorophenyl)-3-methoxybenzamide

Description

N-(4-Amino-2-chlorophenyl)-3-methoxybenzamide is a benzamide derivative characterized by a 4-amino-2-chlorophenylamine group attached to a 3-methoxy-substituted benzoyl moiety. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for modifications that enhance biological activity. For instance, Xu et al. The presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups on the aromatic rings influences electronic distribution, solubility, and receptor interactions, making it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

N-(4-amino-2-chlorophenyl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-11-4-2-3-9(7-11)14(18)17-13-6-5-10(16)8-12(13)15/h2-8H,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERVYBBXOQGDON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-chlorophenyl)-3-methoxybenzamide typically involves the reaction of 4-amino-2-chloroaniline with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product. Solvent recovery and recycling are also implemented to reduce environmental impact.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide or acetonitrile.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(4-Amino-2-chlorophenyl)-3-methoxybenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-chlorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways and gene expression.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

Key Observations :

- Antiviral vs. Neuroactive Profiles : The 5-chloro-2-hydroxybenzamide analog (Xu et al., 2020b) shows antiviral activity, whereas piperazine-linked analogs (e.g., compound 2 in ) target dopamine receptors, illustrating scaffold adaptability .

- Substituent Impact: Amino groups (e.g., 3-NH₂ in CAS 63969-05-1) enhance receptor affinity but may reduce metabolic stability. Methoxy groups improve lipophilicity, aiding blood-brain barrier penetration .

Physicochemical Properties and Crystal Structures

- 3-Chloro-N-(4-methoxyphenyl)propanamide : C=O bond length (1.2326 Å) and N–H···O hydrogen bonding stabilize the crystal lattice, suggesting high thermal stability .

- N-(4-Hydroxy-3-methoxybenzyl)benzamide : Dihedral angle of 85.66° between amide and benzene ring limits conjugation, altering electronic properties compared to planar analogs .

Table: Structural and Electronic Comparisons

Biological Activity

N-(4-Amino-2-chlorophenyl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The chemical structure of this compound features a benzamide core with amino and chlorophenyl substitutions. Its molecular formula is .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : The compound has shown promise in inhibiting cell proliferation, making it a candidate for anticancer drug development. Its mechanism may involve the modulation of specific enzymes related to cell growth and apoptosis pathways.

- Anti-inflammatory Effects : Studies suggest that it may influence signaling pathways associated with inflammation, potentially offering therapeutic benefits in inflammatory diseases.

- Antiviral Activity : Preliminary investigations have indicated activity against several viruses, including Hepatitis B virus (HBV), by increasing intracellular levels of antiviral proteins .

The biological effects of this compound are believed to stem from its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, thereby altering their activity and affecting downstream signaling pathways.

- Receptor Modulation : It may also interact with cellular receptors, influencing their function and leading to altered cellular responses.

Anticancer Activity

A study evaluated the efficacy of this compound in various cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations with an IC50 value of approximately 12 µM. The compound was found to induce apoptosis in treated cells, confirmed by flow cytometry analyses.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

Antiviral Activity

In vitro studies demonstrated that this compound exhibited antiviral properties against HBV. It was shown to increase levels of APOBEC3G, an intracellular protein that inhibits HBV replication.

| Virus Type | IC50 (µM) | Effect on APOBEC3G |

|---|---|---|

| HBV | 10 | Increased levels |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.